2-Butoxynaphthalene

Flavor Chemistry Food Safety Regulatory Compliance

Procure 2-Butoxynaphthalene (Fragarol) for applications requiring FEMA GRAS status (No. 4634) in dry flavor blends, or as a benchmark in optoelectronic research and photoacid generator synthesis. Its 2-butoxy substitution ensures regulatory acceptance and material performance unavailable from generic naphthalene ethers.

Molecular Formula C14H16O
Molecular Weight 200.28 g/mol
CAS No. 10484-56-7
Cat. No. B1668118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butoxynaphthalene
CAS10484-56-7
SynonymsButyl beta-naphthyl ether
Molecular FormulaC14H16O
Molecular Weight200.28 g/mol
Structural Identifiers
SMILESCCCCOC1=CC2=CC=CC=C2C=C1
InChIInChI=1S/C14H16O/c1-2-3-10-15-14-9-8-12-6-4-5-7-13(12)11-14/h4-9,11H,2-3,10H2,1H3
InChIKeyCDMIQAIIIBPTRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 200 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityInsoluble in water;  Soluble in non-polar organic solvents and fats
Slightly soluble (in ethanol)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

2-Butoxynaphthalene (CAS 10484-56-7) – A Foundational Naphthyl Ether with Multifaceted Utility


2-Butoxynaphthalene (CAS 10484-56-7), also known as Butyl 2-naphthyl ether or Fragarol, is an organic compound belonging to the naphthalene ether class, characterized by a naphthalene core substituted with a butoxy group at the 2-position . It presents as a white crystalline powder with a sweet, fruity, floral aroma, and exhibits key physical properties including a melting point of 35–36 °C, a boiling point of 147–150 °C (at 4 Torr), and a calculated density of 1.016 g/cm³ [1]. Its physicochemical profile includes a LogP of 4.02–4.96, indicating pronounced hydrophobicity and limited water solubility, which drives its function in organic media and as a component in specialized formulations .

Why Direct Substitution of 2-Butoxynaphthalene (CAS 10484-56-7) is Not Possible with Generic Analogs


The performance and safety profile of 2-butoxynaphthalene is tightly coupled to its specific molecular structure—the length of its butoxy chain and the 2-position attachment on the naphthalene ring. This substitution pattern directly governs key differentiators such as odor quality, safety acceptance (GRAS/FEMA status), and its proven utility as a precursor in specialized applications [1]. In contrast, other naphthyl ethers or berry-flavor compounds often lack the documented safety evaluations (e.g., FEMA No. 4634 and JECFA No. 2141) required for food and flavor applications, or they fail to provide the optimal balance of thermal stability and charge-transfer properties demonstrated in advanced materials research [2][3]. Substituting with an analog introduces risks of altered sensory profiles, regulatory non-compliance, and compromised performance in specialized synthetic routes, making direct replacement unsubstantiated without rigorous comparative evaluation.

Quantitative Differentiators of 2-Butoxynaphthalene (CAS 10484-56-7) Versus Analogs and Alternatives


Regulatory Acceptance for Food and Flavor Applications (FEMA GRAS Status)

2-Butoxynaphthalene possesses a formal FEMA GRAS designation (FEMA No. 4634, Publication No. 24), confirming its safety for use as a flavoring agent at specified levels [1]. This status is corroborated by a JECFA safety evaluation (No. 2141), which established an Acceptable Daily Intake (ADI) with 'No safety concern' at current intake levels [2]. This regulatory clearance is a specific, non-transferable attribute that distinguishes it from many structurally similar alkyl naphthyl ethers (e.g., 2-methoxynaphthalene, 2-ethoxynaphthalene) and alternative berry flavor compounds (e.g., unapproved esters) that lack comparable GRAS affirmations or JECFA evaluations.

Flavor Chemistry Food Safety Regulatory Compliance

Unique Combination of Sensory Profile and Physical Form for Solid Formulations

2-Butoxynaphthalene is a white crystalline powder at room temperature (MP 35–36 °C) that delivers a distinct sweet, fruity, floral aroma reminiscent of berry, strawberry, and raspberry . This specific combination is unique among the naphthyl ether class. For instance, 2-methoxynaphthalene (nerolin) has a different odor profile (more floral, orange-blossom) and a higher melting point (72-74 °C), which alters its handling and release characteristics [1]. This solid-state form enables controlled dosing in dry blends (e.g., powdered beverages, confectionery) and provides a stable, non-volatile carrier of flavor until dissolution.

Sensory Science Formulation Chemistry Process Engineering

Established Utility as a Precursor in Photoacid Generator (PAG) Synthesis

2-Butoxynaphthalene is a documented precursor for the synthesis of photoacid generators (PAGs), which are critical components in chemically amplified photoresists used in semiconductor manufacturing [1][2]. Its electron-rich naphthalene core and the 2-butoxy substituent facilitate derivatization to create sulfonium or iodonium salts that generate strong acid upon UV irradiation. While alternative naphthalene derivatives can be used, the specific reactivity and stability profile of the 2-butoxynaphthalene scaffold is exploited in patent literature, indicating a validated, non-obvious advantage over simpler analogs [3].

Polymer Chemistry Photolithography Material Science

Optimal Procurement and Application Scenarios for 2-Butoxynaphthalene (CAS 10484-56-7) Based on Verified Differentiation


Flavoring Agent for Berry Profiles in Dry Food and Beverage Mixes

Procurement is optimal for formulators requiring a stable, crystalline flavor ingredient that imparts a strawberry/raspberry note. Its FEMA GRAS status (No. 4634) and favorable JECFA safety profile directly support its use in powdered drink mixes, confectionery dusting, and other dry blends where solid-state handling and regulatory compliance are paramount [1][2].

Precursor for Advanced Materials in Microelectronics (Photoacid Generators)

For chemical synthesis groups developing photoresists or photosensitive polyimides, 2-butoxynaphthalene offers a patented entry point to ion-type photoacid generators. Its specific reactivity and core structure are validated in material science literature, differentiating it from generic naphthalene starting materials [3].

Reference Compound in Nonlinear Optics and Charge-Transfer Research

In academic and industrial optics research, 2-butoxynaphthalene serves as a benchmark mono-dipolar system for studying solvatochromic shifts and charge-transfer excitations. Its well-defined optical properties provide a consistent reference for comparative studies of novel bis-dipolar and polymeric materials [4].

Technical Documentation Hub

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